(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a thiophene ring and an isopropyl group attached to the phenyl ring, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-isopropylbenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the chalcone is complete. The product is then isolated by filtration, washed, and recrystallized from an appropriate solvent to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as solid bases or ionic liquids can enhance the reaction efficiency and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or carboxylic acids, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.
Scientific Research Applications
(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: This compound has a methoxy group instead of an isopropyl group on the phenyl ring.
(2E)-3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: This compound has a hydroxy group on the phenyl ring.
(2E)-3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one: This compound has a chlorine atom on the phenyl ring.
Uniqueness
The presence of the isopropyl group in (2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one imparts unique steric and electronic effects that can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and may contribute to its specific applications and effectiveness in various research fields.
Properties
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16OS/c1-12(2)14-8-5-13(6-9-14)7-10-15(17)16-4-3-11-18-16/h3-12H,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXKUIXZQRGHII-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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